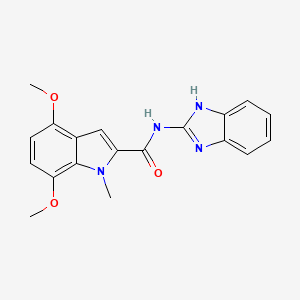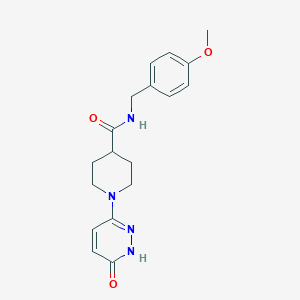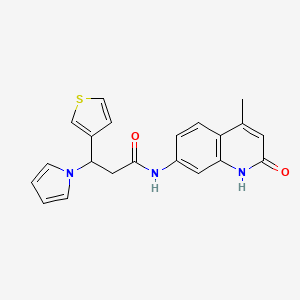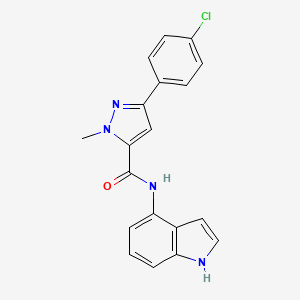
N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the indole moiety. The final step involves the formation of the carboxamide linkage.
Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Indole Moiety Introduction: The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Carboxamide Formation: The final step involves the coupling of the benzimidazole and indole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to aldehydes and carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield hydroxylated derivatives, while reduction of nitro groups can yield amine derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural motifs are known for their biological activities, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and require further investigation through molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1H-indole-2-carboxamide
- N-(1H-benzimidazol-2-yl)-1H-indole-2-carboxamide
- N-(1H-benzimidazol-2-yl)-4-methoxy-1H-indole-2-carboxamide
Uniqueness
N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups and a methyl group on the indole ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The combination of benzimidazole and indole moieties also provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-23-14(10-11-15(25-2)8-9-16(26-3)17(11)23)18(24)22-19-20-12-6-4-5-7-13(12)21-19/h4-10H,1-3H3,(H2,20,21,22,24) |
InChI Key |
RFHDFVPMROKPIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10999114.png)
![N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10999122.png)
![N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10999129.png)


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10999156.png)
![N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10999157.png)

![2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10999167.png)
![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10999171.png)
![4-benzyl-N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10999183.png)

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10999200.png)
![6-(furan-2-yl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B10999203.png)
